molecular formula C11H13ClO2 B13656026 Methyl 4-(3-chloropropyl)benzoate

Methyl 4-(3-chloropropyl)benzoate

Cat. No.: B13656026
M. Wt: 212.67 g/mol
InChI Key: FUGRAIDAYOLEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-chloropropyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 3-chloropropyl substituent.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

methyl 4-(3-chloropropyl)benzoate

InChI

InChI=1S/C11H13ClO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3,8H2,1H3

InChI Key

FUGRAIDAYOLEJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-chloropropyl)benzoate can be synthesized through the esterification of 4-(3-chloropropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Comparison with Similar Compounds

Comparison with Methyl 4-(Bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate () serves as a critical analog due to its shared benzoate backbone but differing substituent (bromomethyl vs. 3-chloropropyl). Key distinctions include:

Spectral and Physical Properties

  • 1H NMR Profiles : Methyl 4-(bromomethyl)benzoate exhibits distinct aromatic proton signals (e.g., AB systems at 7.89 and 7.13 ppm) and CH2 resonances at 3.48 ppm, which differ from the expected splitting patterns for a 3-chloropropyl chain due to variations in electron-withdrawing effects .

Comparison with Piperazine-Linked Quinoline Benzoates (C1–C7 Series)

The C1–C7 compounds () feature bulky quinoline-piperazine substituents at the para position, contrasting with the simpler alkyl chain in Methyl 4-(3-chloropropyl)benzoate:

Structural and Functional Differences

  • In contrast, the 3-chloropropyl group offers flexibility and moderate lipophilicity.
  • Synthetic Challenges : The C1–C7 series requires multi-step synthesis involving piperazine coupling and crystallization in ethyl acetate, whereas this compound could be synthesized via simpler alkylation or esterification routes .

Comparison with Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate

This compound () highlights the impact of cyclic ether and hydroxyl substituents:

Substituent Effects

  • Steric and Electronic Properties : The rigid cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing chlorine and flexible alkyl chain in this compound.
  • Crystallography : Cyclopropyl-containing derivatives often exhibit distinct crystal packing behaviors, as seen in corrigenda for structural misassignments, whereas chloropropyl chains may favor amorphous solid states .

Data Tables: Key Properties of Analogous Benzoate Esters

Compound Substituent Key Reactivity/Applications Yield/Data Source
Methyl 4-(bromomethyl)benzoate Bromomethyl Microwave-assisted alkylation (100% yield) Table 1, Entry 1
C1–C7 Quinoline-Piperazine Aryl-piperazine-quinoline Crystallized solids (NMR/HRMS confirmed)
Methyl 4-(cyclopropylmethoxy) Cyclopropylmethoxy Structural misassignment corrected Corrigendum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.